10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one
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Overview
Description
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one is a sesquiterpene lactone, specifically a eudesmanolide, isolated from the plant Artemisia fragans. It has the molecular formula C₁₅H₂₂O₄ and a melting point of 127–129°C . This compound is notable for its unique structure and potential biological activities.
Preparation Methods
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one is typically isolated from the aerial parts of Artemisia fragans. The extraction process involves drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring or the methyl groups attached to the carbon skeleton.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but often include epoxides, alcohols, and substituted lactones .
Scientific Research Applications
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[75002,6
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Mechanism of Action
The mechanism of action of 10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one involves its interaction with cellular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific proteins, thereby inhibiting their function. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation . The exact molecular pathways are still under investigation, but it is clear that this compound can modulate various biological processes.
Comparison with Similar Compounds
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one is part of a family of sesquiterpene lactones, which includes compounds like parthenolide, artemisinin, and helenalin. Compared to these compounds, this compound has a unique eudesmanolide structure, which may contribute to its distinct biological activities . Other similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial drug.
Helenalin: Exhibits anti-inflammatory and anticancer activities.
This compound stands out due to its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
101540-24-3 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one |
InChI |
InChI=1S/C15H22O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3 |
InChI Key |
KSSFMQIBDVMDIX-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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